molecular formula C17H17BrN2O3 B5532611 2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B5532611
M. Wt: 377.2 g/mol
InChI Key: WAZFGUFDYYDNIF-YBFXNURJSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is an organic compound with potential applications in various fields of scientific research. This compound features a bromine atom and methoxy groups attached to a phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves the reaction of 3-bromo-4-methoxyaniline with 4-methoxybenzaldehyde in the presence of acetic acid. The reaction proceeds through a condensation mechanism, forming the imine linkage between the aniline and aldehyde groups. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxyphenylacetic acid
  • 2-bromo-4-methoxyacetophenone
  • 4-bromo-1,2-(methylenedioxy)benzene

Uniqueness

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The imine linkage and the presence of both bromine and methoxy groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-22-14-6-3-12(4-7-14)11-19-20-17(21)10-13-5-8-16(23-2)15(18)9-13/h3-9,11H,10H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFGUFDYYDNIF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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